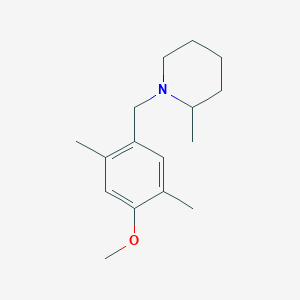![molecular formula C22H22F2N2O2 B5232211 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This chemical compound is also known as DFB, and it is a potent inhibitor of the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and DFB has been shown to inhibit this process, thereby increasing the concentration of dopamine in the brain.
作用機序
The mechanism of action of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol involves the inhibition of the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which is believed to be responsible for the therapeutic effects of the compound. The compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. The compound has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects. It has also been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects. The compound has been shown to have a low toxicity profile, but further studies are needed to fully understand its safety profile.
実験室実験の利点と制限
One of the main advantages of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is its potency as a dopamine transporter inhibitor. This makes it an attractive compound for studying the role of dopamine in various neurological disorders. However, the complex synthesis of the compound and its low solubility in water may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. One direction is to study its potential use in the treatment of substance abuse disorders, particularly cocaine addiction. Another direction is to study its potential use in the treatment of depression and anxiety. Further studies are also needed to fully understand the safety profile of the compound and its potential side effects.
Conclusion:
This compound is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, ADHD, and substance abuse disorders. The compound's mechanism of action involves the inhibition of the dopamine transporter, which leads to an increase in the concentration of dopamine in the brain. The compound has a low toxicity profile, but further studies are needed to fully understand its safety profile. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its applications.
合成法
The synthesis of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a complex process that involves several steps. The first step involves the synthesis of the intermediate 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidone, which is then reduced to the final product, this compound. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been extensively studied in the field of neuroscience due to its potential applications as a therapeutic agent for the treatment of various neurological disorders. Some of the disorders that have been studied include Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The compound has also been studied for its potential use in the treatment of depression and anxiety.
特性
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O2/c23-18-6-7-20(24)17(12-18)15-26-10-8-22(27,9-11-26)14-19-13-21(25-28-19)16-4-2-1-3-5-16/h1-7,12-13,27H,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQJAVXXMKHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)

![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)